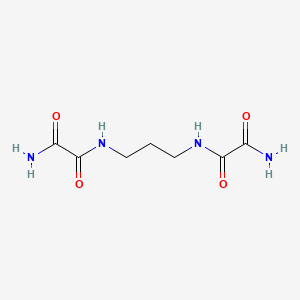![molecular formula C6H10O7 B14597618 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid CAS No. 59224-01-0](/img/structure/B14597618.png)
2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group, a methoxy group, and a hydroxy group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a hydroxy acid with a methoxy-substituted alcohol, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxyl group can produce an alcohol.
Applications De Recherche Scientifique
2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the methoxy and hydroxy groups can engage in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Carboxymethoxy-3-methoxybenzoic acid: Similar in structure but with a benzene ring.
2-Hydroxy-3-methoxybenzoic acid: Contains a hydroxy and methoxy group attached to a benzene ring.
Uniqueness
2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid is unique due to its specific combination of functional groups and its propanoic acid backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
59224-01-0 |
|---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-(carboxymethoxymethoxy)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-4(6(10)11)13-3-12-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
RFCAISSLIANIPQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)OCOCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
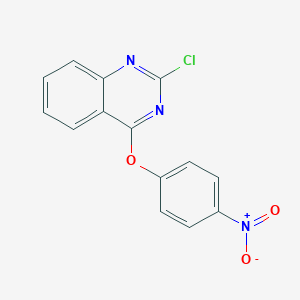

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)

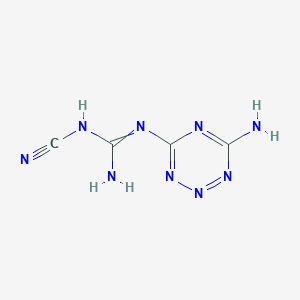
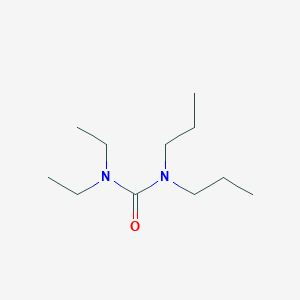

![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
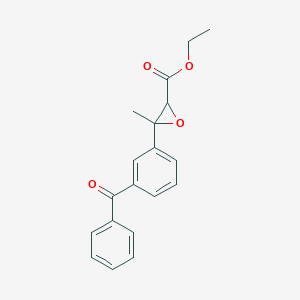
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
